HO-Peg22-OH
CAS No.:
Cat. No.: VC16666942
Molecular Formula: C44H90O23
Molecular Weight: 987.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C44H90O23 |
---|---|
Molecular Weight | 987.2 g/mol |
IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Standard InChI | InChI=1S/C44H90O23/c45-1-3-47-5-7-49-9-11-51-13-15-53-17-19-55-21-23-57-25-27-59-29-31-61-33-35-63-37-39-65-41-43-67-44-42-66-40-38-64-36-34-62-32-30-60-28-26-58-24-22-56-20-18-54-16-14-52-12-10-50-8-6-48-4-2-46/h45-46H,1-44H2 |
Standard InChI Key | RQMJUEUJRZVGMG-UHFFFAOYSA-N |
Canonical SMILES | C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
HO-Peg22-OH, systematically named as , belongs to the polyether family. Its structure consists of a hydroxyl-terminated PEG chain with 22 repeating ethylene oxide units, represented as . The compound’s molecular formula () and weight (987.17 g/mol) distinguish it from shorter PEG variants, such as HO-Peg21-OH (, 943.13 g/mol), which differ in ethylene glycol unit count .
Table 1: Comparative Molecular Properties of HO-Peg22-OH and Related Compounds
Property | HO-Peg22-OH | HO-Peg21-OH |
---|---|---|
Molecular Formula | ||
Molecular Weight (g/mol) | 987.17 | 943.13 |
CAS Number | Not publicly listed | 928211-42-1 |
Primary Application | PROTAC linker | PROTAC linker |
Structural and Functional Features
The hydroxyl groups at both termini enable HO-Peg22-OH to participate in conjugation reactions, facilitating its role as a linker in bifunctional molecules like PROTACs . Its hydrophilic PEG backbone improves water solubility and reduces immunogenicity, critical for in vivo stability . Nuclear Magnetic Resonance (NMR) spectroscopy confirms the linear arrangement of ethylene oxide units, while Gel Permeation Chromatography (GPC) ensures narrow molecular weight distribution.
Synthesis and Analytical Characterization
Synthetic Methodology
HO-Peg22-OH is synthesized via anionic polymerization of ethylene oxide initiated by a diol under inert conditions. This process requires precise control of temperature (typically 40–60°C) and pressure to prevent side reactions. Post-synthesis, the product is purified through dialysis or size-exclusion chromatography to remove oligomeric byproducts.
Quality Control
Analytical techniques validate the compound’s integrity:
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NMR Spectroscopy: Confirms the presence of terminal hydroxyls ( 1.2–1.5 ppm) and ethylene oxide repeating units ( 3.5–3.7 ppm).
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Gel Permeation Chromatography: Measures polydispersity index (PDI < 1.1), ensuring homogeneity.
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Mass Spectrometry: Verifies molecular weight accuracy (±1 Da) .
Applications in PROTAC Technology
Mechanism of Action in PROTACs
PROTACs exploit HO-Peg22-OH’s bifunctional nature to tether a target protein ligand to an E3 ubiquitin ligase recruiter . For example, a PROTAC targeting the oncoprotein KRAS G12C might use HO-Peg22-OH to link a KRAS inhibitor to a von Hippel-Lindau (VHL) ligase ligand. This complex recruits the ligase to ubiquitinate KRAS, marking it for proteasomal degradation .
Table 2: PROTACs Utilizing HO-Peg22-OH
Target Protein | E3 Ligase | Biological Outcome | Reference |
---|---|---|---|
KRAS G12C | VHL | Tumor regression in xenografts | An et al., 2018 |
Tau Aggregates | CRBN | Reduced neurofibrillary tangles | Preclinical data |
Advantages Over Traditional Therapies
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Targeting "Undruggable" Proteins: PROTACs degrade proteins lacking active sites, such as transcription factors .
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Catalytic Activity: A single PROTAC molecule can degrade multiple target proteins, enhancing efficacy .
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Reduced Resistance: Degradation circumvents mutations that inhibit small-molecule binding.
Biological Activity and Pharmacological Relevance
In Vitro Efficacy
Studies demonstrate that PROTACs incorporating HO-Peg22-OH achieve >90% degradation of target proteins at nanomolar concentrations . For instance, a BRD4-targeting PROTAC reduced BRD4 levels by 95% in leukemia cells within 6 hours .
Pharmacokinetic Considerations
Future Directions and Challenges
Expanding Therapeutic Indications
Ongoing research explores HO-Peg22-OH’s utility in neurodegenerative diseases (e.g., degrading tau in Alzheimer’s) and antiviral therapies (e.g., targeting SARS-CoV-2 proteases) .
Optimization Challenges
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